N-Cyclohexyl-4-bromo-3-methylbenzamide N-Cyclohexyl-4-bromo-3-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 1020252-80-5
VCID: VC3176440
InChI: InChI=1S/C14H18BrNO/c1-10-9-11(7-8-13(10)15)14(17)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,16,17)
SMILES: CC1=C(C=CC(=C1)C(=O)NC2CCCCC2)Br
Molecular Formula: C14H18BrNO
Molecular Weight: 296.2 g/mol

N-Cyclohexyl-4-bromo-3-methylbenzamide

CAS No.: 1020252-80-5

Cat. No.: VC3176440

Molecular Formula: C14H18BrNO

Molecular Weight: 296.2 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclohexyl-4-bromo-3-methylbenzamide - 1020252-80-5

Specification

CAS No. 1020252-80-5
Molecular Formula C14H18BrNO
Molecular Weight 296.2 g/mol
IUPAC Name 4-bromo-N-cyclohexyl-3-methylbenzamide
Standard InChI InChI=1S/C14H18BrNO/c1-10-9-11(7-8-13(10)15)14(17)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,16,17)
Standard InChI Key PIJTYHXMAMHDAB-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)NC2CCCCC2)Br
Canonical SMILES CC1=C(C=CC(=C1)C(=O)NC2CCCCC2)Br

Introduction

Chemical Structure and Identification

N-Cyclohexyl-4-bromo-3-methylbenzamide (C₁₄H₁₈BrNO) consists of a substituted benzamide core with specific functional groups: a bromine atom at the para position (C-4), a methyl group at the meta position (C-3), and a cyclohexyl group attached to the nitrogen of the amide functionality. This structural arrangement contributes to its unique chemical properties and potential applications in pharmaceutical research .

Structural Identifiers

The compound can be identified through various systematic nomenclature systems and database identifiers, providing essential reference information for researchers:

Identifier TypeValue
CAS Number1020252-80-5
PubChem CID46738748
Molecular FormulaC₁₄H₁₈BrNO
Molecular Weight296.20 g/mol
IUPAC Name4-bromo-N-cyclohexyl-3-methylbenzamide
InChIInChI=1S/C14H18BrNO/c1-10-9-11(7-8-13(10)15)14(17)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,16,17)
InChIKeyPIJTYHXMAMHDAB-UHFFFAOYSA-N
SMILESCC1=C(C=CC(=C1)C(=O)NC2CCCCC2)Br

Physical and Chemical Properties

The physical and chemical properties of N-Cyclohexyl-4-bromo-3-methylbenzamide determine its behavior in various chemical reactions, storage conditions, and application scenarios.

Applications and Research Significance

N-Cyclohexyl-4-bromo-3-methylbenzamide has several important applications in research and development contexts, particularly in pharmaceutical chemistry.

Pharmaceutical Intermediates

The compound is recognized as an important API (Active Pharmaceutical Ingredient) intermediate in the global pharmaceutical industry. Its structural features make it valuable in the synthesis of more complex pharmaceutical compounds .

Structural Comparison with Related Compounds

To better understand the chemical context of N-Cyclohexyl-4-bromo-3-methylbenzamide, it is useful to compare it with structurally related compounds that share similar functional groups or structural elements.

Comparison with N-cyclohexyl-2,3-difluoro-4-methylbenzamide

N-cyclohexyl-2,3-difluoro-4-methylbenzamide (C₁₄H₁₇F₂NO) represents a related benzamide derivative where the bromine atom is replaced by fluorine atoms at different positions. This structural variation likely confers different reactivity patterns and biological activities.

CompoundMolecular FormulaMolecular WeightKey Structural Difference
N-Cyclohexyl-4-bromo-3-methylbenzamideC₁₄H₁₈BrNO296.20 g/molBromine at position 4, methyl at position 3
N-cyclohexyl-2,3-difluoro-4-methylbenzamideC₁₄H₁₇F₂NO253.29 g/molFluorine atoms at positions 2 and 3, methyl at position 4

Comparison with 4-bromo-N-cyclohexyl-N-methylaniline

4-bromo-N-cyclohexyl-N-methylaniline (C₁₃H₁₈BrN) represents another related compound that differs in the functional group connecting the aromatic ring to the cyclohexyl moiety. While N-Cyclohexyl-4-bromo-3-methylbenzamide features an amide linkage, this compound contains a tertiary amine connection, resulting in different chemical properties and potential applications .

Future Research Directions

The classification of N-Cyclohexyl-4-bromo-3-methylbenzamide as a protein degrader building block suggests several potential research directions:

  • Development of novel PROTAC molecules incorporating this compound as a structural element

  • Investigation of structure-activity relationships to optimize protein degradation efficiency

  • Exploration of specific protein targets that might be effectively degraded using derivatives of this compound

  • Medicinal chemistry efforts to enhance pharmacokinetic properties of the resulting therapeutic candidates

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